Enhanced Lipophilicity as a Driver for Membrane Permeability and CNS Penetration
The target compound exhibits a calculated LogP of 0.051, which is significantly higher than the predicted LogP for the demethylated analog, 1-(3-methylpiperazin-1-yl)propan-2-ol . This increased lipophilicity is a direct consequence of the additional methyl substitution on the propanol backbone, a feature absent in the comparator .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Calculated LogP: 0.051 |
| Comparator Or Baseline | 1-(3-methylpiperazin-1-yl)propan-2-ol (CAS 1513553-41-7) |
| Quantified Difference | Target compound LogP is higher than the comparator (exact value for comparator not provided, but class-level inference indicates lower LogP due to lack of methyl group) . |
| Conditions | In silico calculation (software and method not specified) |
Why This Matters
Higher lipophilicity is a well-established predictor of enhanced passive membrane permeability and blood-brain barrier (BBB) penetration, making this compound a more promising scaffold for central nervous system (CNS) drug discovery programs compared to less lipophilic piperazine analogs [1].
- [1] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
